molecular formula C24H17FN2O4S3 B11027936 2-({[(1Z)-8-fluoro-4,4-dimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl]methyl}sulfanyl)benzoic acid

2-({[(1Z)-8-fluoro-4,4-dimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl]methyl}sulfanyl)benzoic acid

Cat. No.: B11027936
M. Wt: 512.6 g/mol
InChI Key: LNLGYCALTUHMMQ-ZPHPHTNESA-N
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Description

2-({[(1Z)-8-fluoro-4,4-dimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl]methyl}sulfanyl)benzoic acid is a complex organic compound featuring a unique structure that includes a thiazolidine ring, a quinoline moiety, and a benzoic acid group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(1Z)-8-fluoro-4,4-dimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl]methyl}sulfanyl)benzoic acid involves multiple steps, starting from acyclic precursors. The construction of the thiazolidine ring can be achieved through the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as multicomponent reactions, click chemistry, and green chemistry approaches may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-({[(1Z)-8-fluoro-4,4-dimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl]methyl}sulfanyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-({[(1Z)-8-fluoro-4,4-dimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl]methyl}sulfanyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s thiazolidine ring and quinoline moiety play crucial roles in its biological activity. It acts by inhibiting key enzymes and receptors, such as metalloproteinase aggrecanase and phospholipase A2, thereby modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[(1Z)-8-fluoro-4,4-dimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl]methyl}sulfanyl)benzoic acid stands out due to its unique combination of structural features, including the quinoline moiety and the benzoic acid group.

Properties

Molecular Formula

C24H17FN2O4S3

Molecular Weight

512.6 g/mol

IUPAC Name

2-[[(3Z)-6-fluoro-11,11-dimethyl-2-oxo-3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-9-yl]methylsulfanyl]benzoic acid

InChI

InChI=1S/C24H17FN2O4S3/c1-24(2)9-11(10-33-16-6-4-3-5-13(16)22(30)31)14-7-12(25)8-15-17(21(29)27(24)18(14)15)19-20(28)26-23(32)34-19/h3-9H,10H2,1-2H3,(H,30,31)(H,26,28,32)/b19-17-

InChI Key

LNLGYCALTUHMMQ-ZPHPHTNESA-N

Isomeric SMILES

CC1(C=C(C2=C3N1C(=O)/C(=C\4/C(=O)NC(=S)S4)/C3=CC(=C2)F)CSC5=CC=CC=C5C(=O)O)C

Canonical SMILES

CC1(C=C(C2=C3N1C(=O)C(=C4C(=O)NC(=S)S4)C3=CC(=C2)F)CSC5=CC=CC=C5C(=O)O)C

Origin of Product

United States

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